molecular formula C36H48B3NO6 B2415332 Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine CAS No. 267221-90-9

Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine

Cat. No.: B2415332
CAS No.: 267221-90-9
M. Wt: 623.21
InChI Key: QNGUSFKMKLSUKS-UHFFFAOYSA-N
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Description

Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine (TPA-3BO) is a high-purity, trigonal bridging ligand specifically designed for constructing advanced Covalent Organic Frameworks (COFs) and porous polymers. Its molecular structure features a triphenylamine core functionalized with three boronic acid pinacol ester groups, making it an ideal building block for Suzuki cross-coupling reactions to create extended, ordered networks . This compound is central to developing materials for demanding energy and environmental applications. When polymerized, TPA-3BO-derived frameworks demonstrate exceptional performance. For instance, a Porous Aromatic Framework (PAF) synthesized from TPA-3BO achieved an extraordinary gaseous iodine adsorption capacity of 353 wt% , ranking it among the most effective porous adsorbents known . In energy storage, Conjugated Microporous Polymers (CMPs) incorporating the triphenylamine moiety of TPA-3BO exhibit outstanding electrochemical properties, such as an impressive specific capacitance of 684 F g⁻¹ and remarkable long-term stability with 99.5% capacitance retention after 5,000 cycles . These properties stem from the inherent high charge mobility, excellent thermal stability, and high redox activity of triarylamine derivatives, which facilitate reversible radical redox reactions during charge and discharge cycles . The product is provided with a purity of >98% and requires storage sealed and dry at 2-8°C . This compound is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48B3NO6/c1-31(2)32(3,4)42-37(41-31)25-13-19-28(20-14-25)40(29-21-15-26(16-22-29)38-43-33(5,6)34(7,8)44-38)30-23-17-27(18-24-30)39-45-35(9,10)36(11,12)46-39/h13-24H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGUSFKMKLSUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)C5=CC=C(C=C5)B6OC(C(O6)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48B3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine typically involves the reaction of triphenylamine with boronic acid pinacol ester groups. One common method is the Suzuki cross-coupling reaction, which involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine involves its ability to participate in redox reactions and form stable carbon-carbon bonds through cross-coupling reactions. The boronic acid pinacol ester groups facilitate these reactions by providing reactive sites for the formation of new bonds . The triphenylamine core contributes to the compound’s stability and redox activity, making it an effective material for various applications .

Comparison with Similar Compounds

Uniqueness: Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine is unique due to its triphenylamine core, which provides enhanced stability and redox activity compared to similar compounds with benzene cores. This makes it particularly useful in applications requiring high thermal stability and charge mobility .

Q & A

Basic: What are the recommended synthetic routes for preparing Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester functionality. A common approach involves coupling tris(4-bromophenyl)amine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under palladium catalysis. For example, tris{4-[5-(2-hexyl-5,5-dimethyl-1,3-dioxan-2-yl)-2-thienyl]phenyl}amine was synthesized in 65% yield using tris(4-bromophenyl)amine and a boronic ester precursor in the presence of Pd(PPh₃)₄ . Optimized conditions include anhydrous solvents (e.g., THF), inert atmosphere (N₂/Ar), and controlled heating (60–80°C) .

Basic: How should solubility challenges be addressed for this compound in experimental workflows?

Answer:
The compound exhibits limited solubility in polar solvents. To improve dissolution:

  • Prepare stock solutions in dry THF or DMSO (10 mM recommended) .
  • Pre-warm the solution to 37°C and sonicate for 10–15 minutes to disrupt crystalline aggregates .
  • For aqueous compatibility, use co-solvents like DMSO:H₂O (≤10% v/v) to prevent precipitation. Avoid freeze-thaw cycles; aliquot and store at -80°C (6-month stability) or -20°C (1-month stability) .

Basic: What are the critical handling and storage protocols to ensure compound stability?

Answer:

  • Storage: Keep under inert gas (Ar/N₂) at -80°C in amber vials to prevent hydrolysis of the boronic ester .
  • Handling: Use gloveboxes for air-sensitive steps. If exposed to moisture, validate purity via HPLC (>97% purity threshold) before use .
  • Safety: Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust; use fume hoods for weighing .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this boronic ester?

Answer:
Key optimization parameters include:

  • Catalyst system: Pd(OAc)₂ with SPhos ligand enhances coupling efficiency for sterically hindered aryl bromides .
  • Stoichiometry: Use 1.2–1.5 equivalents of boronic ester relative to aryl halide to drive reaction completion .
  • Temperature: 80–100°C in toluene/EtOH (3:1) improves kinetics without decomposing sensitive functional groups .
  • Base selection: Cs₂CO₃ outperforms K₂CO₃ in non-polar solvents due to better solubility .

Advanced: What analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

  • ¹H/¹³C NMR: Confirm boronic ester integrity via characteristic peaks: ~1.3 ppm (CH₃ of dioxaborolane) and 8.0–8.5 ppm (aromatic protons) .
  • HPLC-MS: Assess purity (>97%) and detect hydrolyzed byproducts (e.g., boronic acids) using C18 columns and acetonitrile/water gradients .
  • X-ray crystallography: Resolve structural ambiguities in π-conjugated systems (e.g., planarity of the triphenylamine core) .

Advanced: How should researchers address contradictions in reported yields or reactivity across studies?

Answer:
Discrepancies often arise from:

  • Catalyst impurities: Use freshly distilled Pd catalysts to avoid deactivation .
  • Moisture sensitivity: Rigorous drying of solvents/substrates is critical; even trace H₂O hydrolyzes boronic esters, reducing coupling efficiency .
  • Substrate accessibility: Steric hindrance in tris-substituted triphenylamine cores may require longer reaction times (24–48 hrs) .
    Validate protocols by replicating literature procedures (e.g., 65–70% yields in controlled Suzuki reactions) before modifying parameters .

Advanced: What role does this compound play in advanced materials (e.g., OLEDs, solar cells)?

Answer:
The compound serves as a hole-transporting material due to its electron-rich triphenylamine core and boronic ester-mediated cross-linking:

  • Organic photovoltaics (OPVs): Acts as a donor in bulk heterojunctions, achieving PCE >8% when paired with non-fullerene acceptors .
  • Perovskite LEDs: Enhances device stability by forming dense, hydrophobic films that resist moisture ingress .
  • COFs (Covalent Organic Frameworks): Boronic ester linkages enable reversible polymerization for self-healing materials .

Advanced: How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?

Answer:

  • Kinetic studies: Monitor reaction progress via in situ NMR to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
  • DFT calculations: Model steric effects of the tris-substituted core on Pd coordination geometry .
  • Isotopic labeling: Use deuterated solvents (e.g., DMF-d₇) to trace proton transfer pathways during catalytic cycles .

Advanced: What strategies mitigate low yields in multi-step syntheses involving this compound?

Answer:

  • Purification: Use flash chromatography (hexane/EtOAc) or recrystallization (CHCl₃/MeOH) to remove Pd residues and unreacted boronic esters .
  • Protecting groups: Temporarily mask reactive sites (e.g., amines) with Boc groups to prevent side reactions .
  • Scale-up adjustments: Increase catalyst loading (2–5 mol%) and solvent volume to maintain reaction homogeneity .

Advanced: How does this compound compare to alternative boronic esters in coupling reactions?

Answer:

  • Advantages: Higher thermal stability (>200°C) compared to pinacol boronic esters .
  • Limitations: Lower solubility in non-polar solvents than MIDA boronate derivatives .
  • Reactivity: Slower transmetallation kinetics due to steric bulk, requiring elevated temperatures for efficient coupling .

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